4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide
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Overview
Description
4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine atoms and benzamide groups attached to a trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide typically involves multiple steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene.
Formation of Benzamide: The bromobenzene is then converted to benzamide through a reaction with ammonia (NH3) or an amine derivative.
Coupling Reaction: The final step involves coupling the bromobenzamide with 2,4,6-trimethylphenylamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Iron Bromide (FeBr3): Catalyst for electrophilic aromatic substitution.
Ammonia (NH3): Used in the formation of benzamide.
Major Products Formed
Substituted Benzamides: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-N-[3-(4-bromobenzamido)-2,4,6-trimethylphenyl]benzamide is unique due to its specific substitution pattern and the presence of multiple bromine atoms
Properties
Molecular Formula |
C23H20Br2N2O2 |
---|---|
Molecular Weight |
516.2 g/mol |
IUPAC Name |
4-bromo-N-[3-[(4-bromobenzoyl)amino]-2,4,6-trimethylphenyl]benzamide |
InChI |
InChI=1S/C23H20Br2N2O2/c1-13-12-14(2)21(27-23(29)17-6-10-19(25)11-7-17)15(3)20(13)26-22(28)16-4-8-18(24)9-5-16/h4-12H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
ZGNSJMXYVCERQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C2=CC=C(C=C2)Br)C)NC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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